molecular formula C16H15ClN2OS B2968445 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole CAS No. 433700-43-7

2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole

Cat. No.: B2968445
CAS No.: 433700-43-7
M. Wt: 318.82
InChI Key: AUSZVDXXTKNRMC-UHFFFAOYSA-N
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Description

2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole is a synthetic benzimidazole derivative designed for research and development purposes. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The specific substitution pattern with a 2-chlorobenzylthio moiety at the 2-position and an ethoxy group at the 5-position is of significant interest for structure-activity relationship (SAR) studies. Benzimidazole derivatives bearing sulfur-based substituents at the 2-position have demonstrated considerable promise in scientific research. Structural analogues, specifically 2-mercaptobenzimidazole derivatives, have been reported to exhibit diverse pharmacological properties, including antimicrobial , anticancer , and antihypertensive activities . Furthermore, recent studies on novel 5-R-1H-benzo[d]imidazole-2-thiol derivatives have highlighted their potential in specialized research areas, such as the study of intraocular pressure . The presence of the benzimidazole nucleus, a bioisostere of naturally occurring nucleotides, allows these compounds to interact effectively with biopolymers in biological systems . This makes this compound a valuable chemical tool for researchers investigating new biologically active compounds. It is suitable for use in various in vitro assay development and screening applications to explore its potential mechanisms of action and binding affinities. This product is intended for research use by qualified professionals only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and conduct all necessary safety assessments before use.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-2-20-12-7-8-14-15(9-12)19-16(18-14)21-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSZVDXXTKNRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2-chlorobenzylthio Group: The 2-chlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: It is explored for its potential use as a corrosion inhibitor and in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or DNA synthesis.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-chlorobenzylthio group distinguishes this compound from analogs with different aryl or alkylthio substituents:

  • 2-((4-Chlorobenzyl)thio)-5-phenyl-1H-imidazole (CAS 132346-59-9): The para-chloro isomer (vs. The imidazole core (vs. benzimidazole) decreases aromatic surface area, affecting π-π stacking .
  • 2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole (3b) : This bis-benzimidazole derivative exhibits antibacterial activity (MIC: 70% yield), highlighting how bulkier substituents may enhance target engagement but reduce bioavailability .
  • 5-Ethoxy-2-[(2,3,4,5,6-pentafluorobenzyl)thio]-1H-benzo[d]imidazole: The pentafluorobenzyl group increases lipophilicity (logP) and metabolic stability compared to the 2-chlorobenzyl analog, as noted in proteomic/metabolomic studies .

Table 1: Position 2 Substituent Comparisons

Compound Substituent Core Key Property/Action Reference
Target Compound 2-Chlorobenzylthio Benzimidazole Halogen bonding, moderate logP -
3b () Benzimidazolylmethylthio Benzimidazole Antibacterial, high steric bulk
CAS 132346-59-9 () 4-Chlorobenzylthio Imidazole Reduced steric hindrance

Substituent Variations at Position 5

The ethoxy group at position 5 contrasts with nitro, methoxy, or hydrosulfonyl groups in analogs:

  • 5-Methoxy Derivatives () : Methoxy groups improve solubility but may decrease membrane permeability compared to ethoxy due to reduced hydrophobicity.
  • 5-Hydrosulfonyl Derivatives () : These derivatives (e.g., compounds 5a–o) are intermediates for further functionalization, highlighting the versatility of position 5 for medicinal chemistry optimization.

Table 2: Position 5 Substituent Comparisons

Compound Substituent Key Property/Action Reference
Target Compound Ethoxy Balanced solubility and lipophilicity -
5-Nitro-1H-benzo[d]imidazole () Nitro Electron-withdrawing, higher reactivity
ZR-8 () Methylthio Enhanced antifungal activity (MIC data)

Core Heterocycle Modifications

Replacing benzimidazole with imidazole, triazole, or thiazole alters pharmacological profiles:

  • Triazole-Thiazole Hybrids () : Compounds like 9c–9e incorporate triazole-thiazole motifs, showing enhanced docking scores in enzymatic assays due to hydrogen bonding and π-stacking .

Physicochemical Properties

  • Lipophilicity : The 2-chlorobenzylthio group increases logP compared to methoxybenzylthio analogs (), favoring membrane penetration but risking solubility limitations.
  • Melting Points: Bis-benzimidazoles (e.g., 3b, m.p. 207–208°C) exhibit higher melting points than monosubstituted derivatives, reflecting stronger intermolecular forces .

Biological Activity

The compound 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole is a member of the benzimidazole class, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₄ClN₂OS
  • CAS Number : 55489-15-1

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of several derivatives, including this compound. The minimum inhibitory concentration (MIC) values indicated effectiveness against various pathogens:

CompoundMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus, Escherichia coli
Other derivativesVariesVarious pathogens

The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL, indicating its potential as a therapeutic agent in treating infections caused by these bacteria .

Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory properties of benzimidazole derivatives, including our compound of interest. The anti-inflammatory effects were evaluated through various assays measuring edema and cytokine levels in animal models. Results indicated a significant reduction in inflammation markers, suggesting that this compound may serve as a potent anti-inflammatory agent.

Case Studies

One notable case study involved synthesizing a series of benzimidazole derivatives and evaluating their biological activities. The study highlighted that introducing different substituents significantly impacted the biological efficacy of the compounds. Specifically, the presence of the chlorobenzyl group enhanced antimicrobial and anti-inflammatory activities compared to other derivatives without this substitution .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that modifications to the benzimidazole core could enhance biological activity. The introduction of various functional groups, such as thio and ethoxy groups, was found to improve binding affinity to biological targets and increase potency against specific pathogens .

Q & A

Q. What are the common synthetic routes for synthesizing 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole and its analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
  • Thioether formation : Reaction of 5-ethoxy-2-mercaptobenzimidazole (precursor) with 2-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF or MeOH) to introduce the thioether moiety .
  • Heterocyclic core construction : Condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or thioureas) under acidic or solvent-free conditions to form the benzimidazole core .
  • Example: A Friedel-Crafts acylation approach using Eaton’s reagent (P₂O₅/MeSO₃H) achieves fused imidazo-thiazole derivatives in 90–96% yields under solvent-free conditions .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy group at C5: δ ~1.4 ppm for CH₃, δ ~4.1 ppm for OCH₂; thioether linkage: δ ~4.3 ppm for SCH₂) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 262.0388 for C₁₆H₁₄ClN₂OS) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity .

Q. How do structural modifications (e.g., substituents on the benzimidazole core) influence biological activity?

  • Methodological Answer : Substituents like chloro, ethoxy, or thioether groups modulate activity by altering electronic properties and binding affinity. For example:
  • Antimicrobial activity : Chloro and thioether groups enhance lipophilicity, improving membrane penetration. Derivatives with 4-chlorophenyl substituents show IC₅₀ values <10 µM against S. aureus .
  • Anti-inflammatory activity : Ethoxy groups at C5 increase steric bulk, potentially reducing off-target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and selectivity?

  • Methodological Answer :
  • Catalyst screening : Nano-SiO₂ catalysts reduce reaction times (e.g., from 24h to 6h) and improve yields (85–92%) by facilitating proton transfer in benzimidazole cyclization .
  • Solvent effects : Solvent-free conditions minimize side reactions (e.g., oxidation of thiols) and enhance atom economy .
  • Temperature control : Refluxing in MeOH with NaOMe (30% w/v) ensures complete deprotection of intermediates .

Q. What computational strategies predict electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations determine frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), indicating nucleophilic attack susceptibility at the thioether sulfur .
  • Molecular docking : AutoDock Vina simulations reveal binding modes with bacterial FabH enzymes (binding energy: −8.5 kcal/mol), correlating with experimental MIC values .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution at pH 7.4) to reduce variability in MIC values .
  • Metabolic stability tests : Assess compound degradation in liver microsomes (e.g., t₁/₂ <30 min in murine models) to explain inconsistent in vivo efficacy .

Q. What crystallographic techniques resolve challenges in structural determination?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : SHELX software refines crystal parameters (e.g., space group P2₁/c, Z=4) and hydrogen-bonding networks (e.g., N–H···S interactions at 2.9 Å) .
  • Twinned data handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning (R-factor <5%) in halogenated derivatives .

Data Contradiction Analysis

  • Synthesis yields : Discrepancies in yields (e.g., 75% vs. 96%) may arise from trace moisture in solvents or incomplete intermediate purification. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .
  • Biological activity : Variability in IC₅₀ values against E. coli (e.g., 5 µM vs. 20 µM) could stem from differences in bacterial strain virulence or compound solubility in assay media .

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